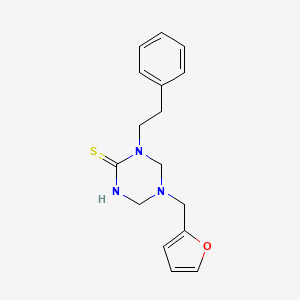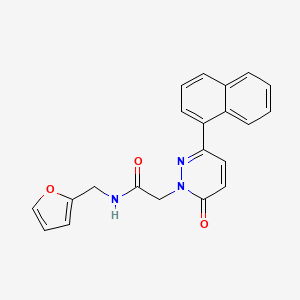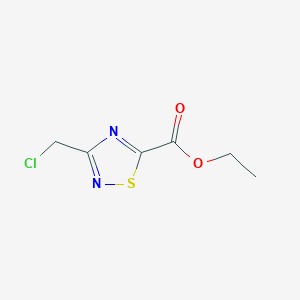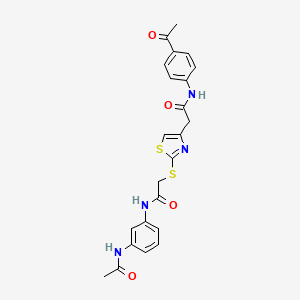![molecular formula C26H25N5O5 B2864104 Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877810-41-8](/img/no-structure.png)
Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Evaluation
A study synthesized and evaluated the antimicrobial and antifungal properties of imidazole derivatives. The compounds showed significant in-vitro activity against organisms like S. aureus, E. coli, and C. albicans, with some compounds exhibiting notable activity at specific minimum inhibitory concentrations (MIC values) (S. Khanage et al., 2020).
Spectroscopic and Non-linear Optical Properties
Another research focused on the synthesis of novel tetra substituted imidazoles and their spectroscopic (FT-IR, UV–vis) and non-linear optical properties. The study combined experimental analysis with density functional theory (DFT) calculations, highlighting the compounds' potential in various applications due to their optical properties (M. Ahmad et al., 2018).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Research on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This study provides insights into the medicinal chemistry applications of imidazole derivatives (K. Kucukoglu et al., 2016).
Corrosion Inhibition Efficiency
Imidazole derivatives were synthesized and their corrosion inhibition potential on mild steel in acidic solutions was investigated. The study found that certain imidazole derivatives exhibited up to 96% corrosion inhibition efficiency, suggesting applications in material science and engineering (M. Prashanth et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the reaction of 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde. This intermediate is then reacted with benzyl acetate in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "benzyl acetate", "catalyst" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a suitable solvent and a base to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde.", "Step 2: Isolate the intermediate and purify it using column chromatography.", "Step 3: React the intermediate with benzyl acetate in the presence of a catalyst such as triethylamine or pyridine to form Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate.", "Step 4: Isolate and purify the final product using column chromatography." ] } | |
Numéro CAS |
877810-41-8 |
Formule moléculaire |
C26H25N5O5 |
Poids moléculaire |
487.516 |
Nom IUPAC |
benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-10-12-20(35-4)13-11-19)28(3)26(34)29(24(22)33)14-21(32)36-15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |
Clé InChI |
PDYPMOUDFPXTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)
![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)
![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
